2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide
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Overview
Description
2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide is a complex organic compound with the molecular formula C11H9ClN2O3S. This compound is notable for its unique structure, which includes a benzothiazole ring fused with a dioxin ring, and a chloro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace the chloro substituent with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the chloro group .
Scientific Research Applications
2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: This compound shares a similar core structure but lacks the chloro substituent and the acetamide group.
2-chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole: This compound is similar but does not have the acetamide group.
Uniqueness
The presence of the chloro substituent and the acetamide group in 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide makes it unique compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c12-5-10(15)14-11-13-6-3-7-8(4-9(6)18-11)17-2-1-16-7/h3-4H,1-2,5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSACAYSJPRTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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